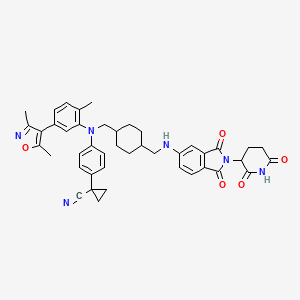
AR/BET protein degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR/BET protein degrader-1 is a targeted protein degrader that has shown promise in the field of drug discovery and therapeutic development. This compound is designed to degrade specific proteins, such as androgen receptors and bromodomain and extra-terminal (BET) proteins, which are implicated in various diseases, including cancer. By targeting these proteins for degradation, this compound can potentially overcome drug resistance and provide a novel approach to disease treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AR/BET protein degrader-1 involves the conjugation of a ligand that binds to the protein of interest (e.g., androgen receptor or BET protein) with a ligand that recruits an E3 ubiquitin ligase. The two ligands are connected via a linker. The synthetic route typically includes the following steps:
- Synthesis of the ligand for the protein of interest.
- Synthesis of the ligand for the E3 ubiquitin ligase.
- Conjugation of the two ligands using a suitable linker .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, reagents, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: AR/BET protein degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially affecting their binding affinity.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction can introduce new functional groups or replace existing ones to enhance the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligands and the conditions used. For example, oxidation of a hydroxyl group may produce a ketone, while substitution of a halide may introduce an alkyl group .
Wissenschaftliche Forschungsanwendungen
AR/BET protein degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and develop new synthetic methods.
Biology: Employed to investigate the role of specific proteins in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, where it can target and degrade disease-causing proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
Wirkmechanismus
AR/BET protein degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include androgen receptors and BET proteins. The degradation process involves the following steps:
- Binding of the degrader to the target protein.
- Recruitment of the E3 ubiquitin ligase.
- Ubiquitination of the target protein.
- Recognition and degradation of the ubiquitinated protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
AR/BET protein degrader-1 is unique compared to other similar compounds due to its dual-targeting capability. While other protein degraders may target a single protein, this compound can simultaneously target androgen receptors and BET proteins, providing a broader therapeutic potential. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These compounds also recruit E3 ubiquitin ligases to degrade target proteins but may not have the dual-targeting capability of this compound.
Molecular Glues: These compounds facilitate the interaction between the target protein and the E3 ubiquitin ligase but typically target a single protein
Eigenschaften
Molekularformel |
C43H44N6O5 |
|---|---|
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
1-[4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]methyl]cyclohexyl]methyl]-2-methylanilino]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C43H44N6O5/c1-25-4-9-30(39-26(2)47-54-27(39)3)20-37(25)48(33-13-10-31(11-14-33)43(24-44)18-19-43)23-29-7-5-28(6-8-29)22-45-32-12-15-34-35(21-32)42(53)49(41(34)52)36-16-17-38(50)46-40(36)51/h4,9-15,20-21,28-29,36,45H,5-8,16-19,22-23H2,1-3H3,(H,46,50,51) |
InChI-Schlüssel |
FBORFKHYZSLIDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)N(CC3CCC(CC3)CNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C8(CC8)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


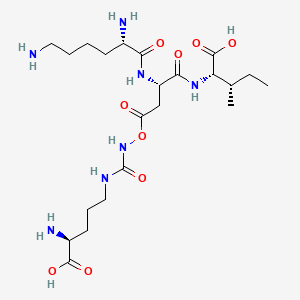
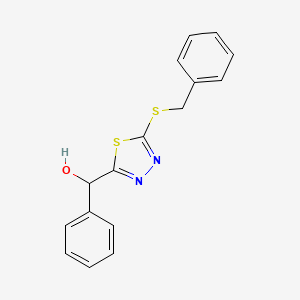
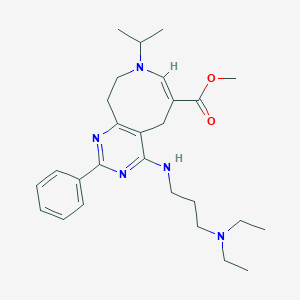
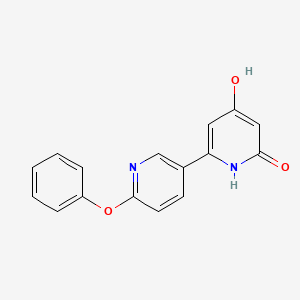
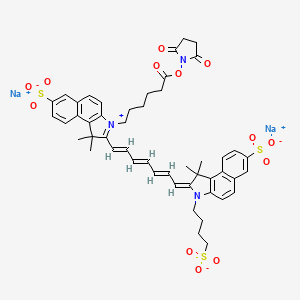
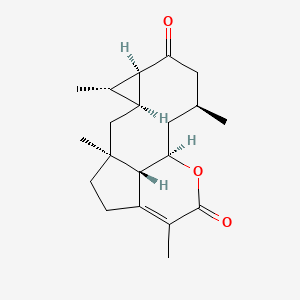
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
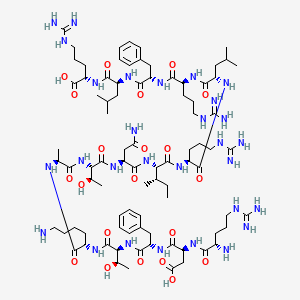
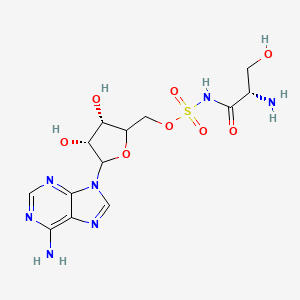


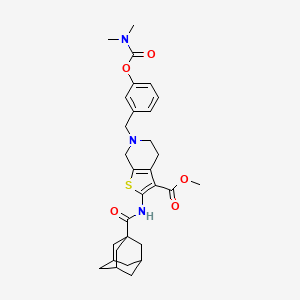

![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
